1-Naphthalen-1-yl-3-quinolin-8-ylurea
Description
1-Naphthalen-1-yl-3-quinolin-8-ylurea is a urea derivative featuring a naphthalene moiety linked to a quinoline ring via a urea (-NH-C(=O)-NH-) bridge. Urea-based compounds are of interest due to their hydrogen-bonding capabilities, which influence crystal packing and supramolecular interactions. The quinoline and naphthalene groups contribute aromatic stacking and electronic effects, making this compound relevant in materials science and medicinal chemistry .
Properties
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-8-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-17-11-3-7-14-6-1-2-10-16(14)17)23-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUFTCGOBJKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-quinolin-8-ylurea typically involves the reaction of naphthalene-1-amine with quinoline-8-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of 1-Naphthalen-1-yl-3-quinolin-8-ylurea may involve a similar synthetic route but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-1-yl-3-quinolin-8-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or quinoline rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing hydrogen atoms.
Scientific Research Applications
1-Naphthalen-1-yl-3-quinolin-8-ylurea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-quinolin-8-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Thermal and Optical Properties :
- Melting Point : 81QNNP melts at 436.0–437.5 K, higher than 11BNP (423 K), likely due to enhanced dipole-dipole interactions .
- Polymorphism : While 11BNP exhibits spontaneous resolution via conglomerate crystallization, 81QNNP remains optically inactive in its racemic form. However, preliminary DSC data suggest 81QNNP may adopt polymorphic states under specific conditions .
1-[3-(Naphthalen-1-yl)phenyl]naphthalene
This compound (Fig. 1b) features two naphthalene groups connected via a phenyl spacer. Unlike the urea derivative, its planar structure (mean C–C bond distance = 0.002 Å) and mixed cis/trans configurations reduce steric hindrance, favoring dense crystal packing. Its refinement parameters (R factor = 0.050, wR = 0.138) indicate moderate crystallographic precision compared to 81QNNP (R = 0.044, wR = 0.131) .
1-(1-Naphthyl)-1-ethanone N-(8-quinolinyl)hydrazone
This hydrazone derivative (Fig. 1c, CAS 478258-21-8) replaces the urea group with a hydrazone linker (-NH-N=C-). However, its molecular weight (311.38 g/mol) and planar geometry are comparable to the urea compound .
Comparative Data Tables
Table 1. Crystallographic Parameters of Selected Compounds
Table 2. Substituent Effects on Thermal and Optical Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
